B1575047 MAGE-4 (156-163)

MAGE-4 (156-163)

Cat. No.: B1575047
Attention: For research use only. Not for human or veterinary use.
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Description

The MAGE-4 (156-163) peptide is a research-grade antigen derived from the Melanoma-Associated Antigen A4 (MAGE-A4) protein. MAGE-A4 is a member of the cancer-testis antigen (CTA) family, characterized by its restricted expression in male germ cells in normal tissues and frequent re-expression in a wide range of malignant tumors, including lung cancers, esophageal squamous cell carcinoma, and melanomas . This aberrant expression pattern in tumors, combined with its absence in most somatic tissues, makes MAGE-A4, and peptides derived from it, a prominent target for investigational cancer immunotherapy and immunomonitoring studies . Researchers utilize the MAGE-4 (156-163) peptide to study antigen-specific T cell responses. Its primary research applications include in vitro T cell stimulation and expansion, the monitoring of cytotoxic T lymphocyte (CTL) responses in patient samples, and the evaluation of T cell receptor (TCR) affinity and functionality. These applications are crucial for advancing the development of adoptive cell therapies, such as TCR-engineered T cells, and for evaluating vaccine efficacy in preclinical models. Recent investigations continue to underscore the critical role of MAGE-A4 in oncology, with studies revealing that its expression in tumors can promote an immunosuppressive microenvironment and drive aggressive tumor growth, further highlighting its significance as a research target . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

sequence

SESLKMIF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 4 (156-163); MAGE-4 (156-163)

Origin of Product

United States

Molecular Mechanisms of Antigen Processing and Presentation

Endogenous Proteasomal Processing of MAGE-A4 Protein

The journey of the MAGE-A4 antigen from an intracellular protein to a recognizable signal for the immune system begins with its processing within the tumor cell. Like most intracellular proteins, MAGE-A4 is subject to degradation by the proteasome, a large protein complex that acts as the cell's recycling center. patsnap.comgoogle.com This process breaks down the full-length MAGE-A4 protein into smaller fragments, including the peptides that will eventually be presented to T cells. nih.gov This proteasomal degradation is a critical first step in the endogenous antigen presentation pathway.

Peptide Translocation and Loading onto Major Histocompatibility Complex (MHC) Class I Molecules

Following their generation in the cytoplasm by the proteasome, the MAGE-A4-derived peptides are transported into the endoplasmic reticulum (ER). This translocation is mediated by the Transporter associated with Antigen Processing (TAP) complex. wikipedia.org The TAP complex is a channel in the ER membrane that selectively allows peptides of a certain length, typically 8-16 amino acids, to enter the ER lumen. wikipedia.org

Once inside the ER, the peptides may undergo further trimming by enzymes before being loaded onto newly synthesized Major Histocompatibility Complex (MHC) Class I molecules. bmj.comnih.gov This loading is facilitated by a collection of chaperone proteins known as the peptide-loading complex (PLC), which includes tapasin, calreticulin, and ERp57. wikipedia.orgbmj.com The PLC ensures that only peptides that bind with high affinity are stably loaded onto the MHC Class I molecules. bmj.com The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes. nih.govcusabio.com

HLA-B37 Restriction and Specific Presentation of MAGE-A4 (156-163)

A specific peptide derived from the MAGE-A4 protein, corresponding to amino acids 156-163 with the sequence SESLKMIF, has been identified as an epitope recognized by cytotoxic T lymphocytes (CTLs). google.comnih.gov The presentation of this particular peptide to the immune system is restricted by the Human Leukocyte Antigen (HLA) molecule HLA-B*3701. google.comnih.gov

Research has demonstrated that tumor cells expressing the MAGE-A4 protein, when engineered to also express the HLA-B*3701 allele, are recognized and lysed by CTL clones specific for the MAGE-A4 (156-163) peptide. google.comnih.gov This indicates that this peptide is naturally processed from the MAGE-A4 protein within tumor cells and presented on the cell surface in the context of HLA-B37. google.comnih.gov This finding establishes the MAGE-A4 (156-163) peptide as a tumor rejection antigen presented by HLA-B37. google.com

Analysis of Other HLA Class I Allele Restrictions for MAGE-A4 Epitopes

Beyond the well-defined HLA-B37 restriction for the MAGE-A4 (156-163) peptide, numerous other MAGE-A4 epitopes have been identified that are presented by a variety of HLA class I alleles. This diversity in HLA restriction is crucial as it broadens the potential patient population that could benefit from MAGE-A4-targeted immunotherapies.

Several studies have identified MAGE-A4 peptides presented by the common HLA-A02:01 allele. nih.govnih.govbmj.com One such epitope is the decapeptide GVYDGREHTV, corresponding to amino acids 230-239 of the MAGE-A4 protein. nih.govgoogle.com CTLs that recognize this peptide have been shown to lyse HLA-A2 positive tumor cells that express MAGE-A4. nih.gov Other HLA-A02:01-restricted epitopes that have been identified include KVLEHVVRV (amino acids 286-294) and FLWGPRALA (amino acids 272-280). nih.govnih.gov

Furthermore, MAGE-A4 epitopes restricted by other HLA alleles have also been described, including:

HLA-A1 : The peptide EVDPASNTY (amino acids 169-177). nih.gov

HLA-A24 : The peptide NYKRCFPVI (amino acids 143-151). nih.gov

The identification of this array of MAGE-A4 epitopes and their corresponding HLA restrictions underscores the protein's potential as a broadly applicable target for cancer immunotherapy.

Table 1: Identified MAGE-A4 Epitopes and their HLA Class I Restrictions

Epitope Sequence Amino Acid Position Restricting HLA Allele
SESLKMIF 156-163 HLA-B37 google.comnih.govnih.gov
GVYDGREHTV 230-239 HLA-A*02:01 nih.govnih.govgoogle.com
KVLEHVVRV 286-294 HLA-A*02:01 nih.govnih.gov
FLWGPRALA 272-280 HLA-A*02:01 nih.govnih.gov
EVDPASNTY 169-177 HLA-A1 nih.gov

Table of Compounds

Compound Name
Calreticulin
ERp57

T Cell Recognition and Functional Immunity Elicited by Mage A4 156 163

Cytotoxic T Lymphocyte (CTL) Recognition of MAGE-A4 (156-163)-MHC Complexes

The recognition of the MAGE-A4 (156-163) peptide by cytotoxic T lymphocytes is a critical first step in the anti-tumor immune response. This process is highly specific and dependent on the presentation of the peptide by a particular MHC class I molecule, namely HLA-B*3701. google.com

Research has demonstrated that the MAGE-A4 protein, when processed within a tumor cell, can have its constituent peptides, including MAGE-A4 (156-163), loaded onto HLA-B37 molecules. google.com These peptide-MHC (pMHC) complexes are then transported to the cell surface. It is at this point that circulating CTLs with a complementary T-cell receptor (TCR) can recognize and bind to the MAGE-A4 (156-163)-HLA-B*3701 complex. This recognition event is the primary signal for T-cell activation. frontiersin.org

The specificity of this interaction is paramount. CTLs are trained to ignore self-antigens presented by MHC molecules on healthy cells. However, because MAGE-A4 is largely absent from normal tissues that express MHC class I, its presentation on a tumor cell marks that cell for destruction. nih.govmdpi.com Studies have successfully isolated CTL clones that specifically recognize the MAGE-A4 (156-163) peptide presented by HLA-B*3701, confirming the immunogenicity of this particular epitope. google.com The ability to identify and isolate these specific CTLs is a crucial step in developing targeted immunotherapies. google.com

CD8+ T-Cell Activation and Specificity to MAGE-A4-Derived Peptides

Upon recognition of the MAGE-A4 (156-163)-MHC complex, CD8+ T-cells, the primary subset of cytotoxic T lymphocytes, become activated. This activation is a multi-step process that leads to the proliferation of antigen-specific T-cells and the development of their effector functions, which include the ability to kill target cells.

The activation of CD8+ T-cells by MAGE-A4 derived peptides has been demonstrated in various research models. For instance, stimulating CD8+ T cells from healthy donors with dendritic cells engineered to express MAGE-A4 has been shown to induce the activation and proliferation of CD8+ cytotoxic T lymphocytes. google.com The specificity of this response is crucial; these activated T-cells will preferentially target and eliminate cells presenting the MAGE-A4 peptide they were primed with.

Several MAGE-A4 derived peptides have been identified as being capable of stimulating CD8+ T-cell responses, each restricted by different HLA alleles. While MAGE-A4 (156-163) is presented by HLA-B37, other peptides such as GVYDGREHTV (MAGE-A4 230-239) are presented by HLA-A2. nih.govgoogle.com This diversity of epitopes and restricting HLA molecules broadens the potential patient population that could benefit from MAGE-A4 targeted therapies. google.com

The table below summarizes some of the identified MAGE-A4 peptides and their restricting HLA alleles.

Peptide SequencePositionRestricting HLA Allele
SESLKMIF156-163HLA-B37
GVYDGREHTV230-239HLA-A02:01
NYKRCFPVI143-151HLA-A24
EVDPASNTY169-177HLA-A1
KVLEHVVRV286-294HLA-A0201
FLWGPRALA272-280HLA-A*0201

This table presents a selection of identified MAGE-A4 peptides and their corresponding HLA restrictions as reported in scientific literature. nih.gov

T-Cell Receptor (TCR) Interaction with MAGE-A4 (156-163)-MHC Class I Complex

The interaction between the T-cell receptor (TCR) and the MAGE-A4 (156-163)-MHC class I complex is the molecular foundation of T-cell specificity. This interaction is governed by the complementarity between the variable regions of the TCR and the surface of the peptide-MHC complex. nih.govnih.gov

Structural studies of TCR-pMHC interactions reveal that the TCR typically docks onto the pMHC in a diagonal orientation, with the TCR alpha and beta chains making contact with both the peptide and the alpha-helices of the MHC molecule. nih.gov The complementarity-determining regions (CDRs) of the TCR, particularly the CDR3 loops, play a critical role in recognizing the specific amino acid residues of the MAGE-A4 (156-163) peptide. nih.gov

The affinity of the TCR for the pMHC complex is a key determinant of T-cell activation. High-avidity interactions are more likely to lead to a robust and sustained immune response. Research has focused on identifying and even engineering TCRs with high affinity for MAGE-A4 peptides to enhance the efficacy of adoptive T-cell therapies. medigene.commedigene.com Some research has even led to the development of TCRs that are independent of the CD8 co-receptor, potentially broadening the functional T-cell response against MAGE-A4 positive tumors. medigene.com

Induction and Characterization of MAGE-A4 (156-163)-Specific T-Cell Responses in Research Models

The induction and characterization of T-cell responses specific for MAGE-A4 (156-163) are fundamental to the preclinical development of immunotherapies. Various in vitro and in vivo models are employed to study these responses.

In vitro, T-cell responses can be induced by stimulating peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients with the MAGE-A4 (156-163) peptide. google.com This is often done in the presence of antigen-presenting cells (APCs), such as dendritic cells, which are potent activators of T-cells. google.comnih.gov The resulting T-cell populations can then be characterized for their specificity, cytokine production (e.g., IFN-γ and TNF), and cytotoxic activity against tumor cells expressing MAGE-A4 and the appropriate HLA molecule. google.com

For example, a common method involves co-culturing CD8+ T-cells with autologous dendritic cells that have been infected with a viral vector carrying the MAGE-A4 gene. google.com This allows for the natural processing and presentation of MAGE-A4 peptides, including the 156-163 epitope. The responding T-cells can then be isolated and expanded.

The following table outlines a general workflow for inducing and characterizing MAGE-A4 (156-163)-specific T-cells in a research setting.

StepDescription
1. T-Cell Source Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or cancer patient.
2. Antigen Presentation Generation of autologous dendritic cells and loading them with the MAGE-A4 (156-163) peptide or transducing them with a MAGE-A4 expressing vector.
3. Co-culture Co-culturing of T-cells with the antigen-loaded dendritic cells to stimulate a specific response.
4. Isolation of Specific T-Cells Use of techniques like fluorescence-activated cell sorting (FACS) with tetramers of the MAGE-A4 (156-163)-MHC complex to isolate the reactive T-cells.
5. Expansion In vitro expansion of the isolated T-cell population to generate a sufficient number of cells for characterization.
6. Functional Assays Characterization of the expanded T-cells for their ability to recognize and kill MAGE-A4 positive tumor cells, and to produce effector cytokines.

This table provides a generalized overview of a typical experimental workflow for the induction and characterization of antigen-specific T-cells. google.com

These research models are indispensable for understanding the fundamental immunology of MAGE-A4 and for the development of novel T-cell based cancer therapies. google.comfrontiersin.orgnih.govunil.ch

Structural and Biophysical Aspects of Tcr Peptide Mhc Interactions

Conformational Analysis of MAGE-A4 (156-163) in Complex with HLA Molecules

The presentation of the MAGE-A4(156-163) peptide, with the amino acid sequence SESLKMIF, to T-cells is dependent on its binding to a specific Human Leukocyte Antigen (HLA) molecule, a type of MHC. google.comnih.govnih.gov Research has shown that this particular peptide is presented by HLA-B*3701. google.comnih.gov The conformation of the peptide when bound within the peptide-binding groove of the HLA molecule is a critical determinant for TCR recognition.

While high-resolution crystal structures specifically for the MAGE-A4(156-163)/HLA-B*3701 complex are not as extensively documented in publicly available literature as other MAGE-A4 epitopes like MAGE-A4(230-239)/HLA-A2, the principles of peptide-MHC interaction provide a framework for understanding its conformation. nih.govresearchgate.net Peptides typically bind in an extended conformation within the MHC groove, with certain amino acid side chains, known as anchor residues, fitting into specific pockets within the groove. frontiersin.org For HLA-B37, the preferred anchor residues are typically at position 2 (Aspartic acid or Glutamic acid) and the C-terminus (Phenylalanine). google.com The MAGE-A4(156-163) peptide, SESLKMIF, aligns with this motif, having a Glutamic acid (E) at position 2 and a Phenylalanine (F) at its C-terminus.

Cryo-electron microscopy (cryoEM) and X-ray crystallography studies of other MAGE-A4 peptides, such as MAGE-A4(230-239), in complex with HLA-A2 have revealed detailed structural insights. nih.govresearchgate.net These studies show that the peptide conformation can be influenced by its sequence, with some peptides adopting a central bulge to accommodate their length within the binding groove. bmj.com The conformation of the MAGE-A4(156-163) peptide within the HLA-B3701 groove would similarly be stabilized by a network of hydrogen bonds and van der Waals interactions between the peptide backbone and the HLA molecule, as well as specific interactions of the anchor residues. The remaining, solvent-exposed residues of the peptide are then available for direct interaction with the TCR.

Table of MAGE-A4 Epitopes and Presenting HLA Molecules
Peptide SequenceAmino Acid PositionPresenting HLA Molecule
SESLKMIF156-163HLA-B3701
GVYDGREHTV230-239HLA-A*02:01
NYKRCFPVI143-151HLA-A24
EVDPASNTY169-177HLA-A1

Molecular Basis of TCR Recognition and Binding Specificity for MAGE-A4 Epitopes

The recognition of the peptide-MHC (pMHC) complex by a TCR is a highly specific event mediated by the complementarity-determining regions (CDRs) of the TCR's alpha and beta chains. nih.govnih.gov The CDR loops make direct contact with both the HLA molecule and the presented peptide. nih.govnih.gov Generally, CDR1 and CDR2 loops primarily interact with the alpha-helices of the MHC molecule, while the hypervariable CDR3 loops make the most significant contacts with the peptide, governing antigen specificity. nih.govnih.gov

Structural studies of TCRs in complex with MAGE-A4 peptides have provided valuable insights into the molecular basis of recognition. nih.govnih.gov For instance, the structure of a TCR bound to the MAGE-A4(230-239) peptide presented by HLA-A2 revealed that the TCR was positioned over the N-terminus of the peptide. nih.govnih.gov This binding was stabilized by a network of interactions, including hydrogen bonds and van der Waals contacts.

A fascinating aspect of TCR recognition is the concept of "indirect readout," where the TCR senses the conformation of the HLA molecule that is influenced by the bound peptide. nih.gov In one study, a TCR was found to recognize the MAGE-A4 peptide indirectly by sensing the conformation of an HLA residue, Trp-167, which in turn was affected by the first amino acid of the peptide. nih.gov This highlights that TCR recognition is not solely based on direct contacts with the peptide but also on the overall shape of the pMHC landscape.

The specificity of a TCR for a particular MAGE-A4 epitope is determined by the precise molecular interactions at the TCR-pMHC interface. Even conservative amino acid substitutions in the peptide can abrogate TCR binding if they disrupt key contacts or alter the peptide's conformation. nih.gov CryoEM studies comparing TCR recognition of the highly similar MAGEA4 and MAGEA8 peptides have shown that differences in the conformation of a single peptide residue can be critical for TCR discrimination. nih.govbiorxiv.org

Table of TCR-pMHC Interaction Details
TCR ComponentInteracting pMHC ComponentType of Interaction
CDR1 and CDR2 loopsMHC alpha-helicesPrimary interaction
CDR3 loopsPresented peptideGoverns antigen specificity
TCRHLA residue (e.g., Trp-167)Indirect readout

Principles of Affinity-Enhanced TCR Design for MAGE-A4 Specificity

Naturally occurring TCRs often have a low affinity for their target pMHC complexes, which can limit their therapeutic efficacy. researchgate.nettandfonline.com To overcome this, TCRs can be engineered to have enhanced affinity for a specific tumor antigen like MAGE-A4. researchgate.nettandfonline.comcancer.gov The goal of affinity enhancement is to increase the binding strength and specificity of the TCR for the target pMHC, leading to a more potent anti-tumor response. tecelra-hcp.com

One common strategy for affinity enhancement involves introducing mutations in the CDR loops of the TCR. bmj.com These mutations are designed to create additional or stronger interactions with the pMHC complex. For example, a subtle mutation in the beta-chain CDR1 of a TCR targeting MAGE-A10 resulted in a high-affinity derivative. bmj.com Structural analysis revealed that this mutation caused a rigid-body shift in the TCR, leading to localized changes around the peptide's C-terminus and improved binding. bmj.com

A crucial consideration in designing affinity-enhanced TCRs is to avoid or minimize cross-reactivity with other, non-target peptides presented by self-HLA molecules. tandfonline.comfrontiersin.org Such off-target recognition can lead to severe toxicities. frontiersin.org Therefore, extensive preclinical screening is essential to evaluate the specificity of any engineered TCR. tandfonline.com This includes testing against a panel of cell lines expressing various HLA types and peptides with sequence similarity to the target. tandfonline.comfrontiersin.org

Another principle in TCR design is to isolate TCRs from non-tolerant donors, such as HLA-A2-negative individuals for an HLA-A2 restricted epitope. medigene.com This approach, known as allogeneic-HLA-restricted priming, can bypass central tolerance and lead to the isolation of naturally high-avidity TCRs without the need for in vitro affinity maturation. medigene.com Some of these high-avidity TCRs have been shown to function independently of the CD8 co-receptor, enabling them to activate both CD4+ and CD8+ T-cells. medigene.comnih.gov

The development of affinity-enhanced TCRs has led to promising clinical outcomes. For instance, afamitresgene autoleucel (afami-cel), a T-cell therapy utilizing an affinity-enhanced TCR targeting a MAGE-A4 peptide, has been approved for the treatment of synovial sarcoma. cancer.gov

Table of Compounds Mentioned
Compound Name
Afamitresgene autoleucel (afami-cel)
MAGE-A1
MAGE-A2
MAGE-A3
MAGE-A4
MAGE-A6
MAGE-A8
MAGE-A10
MAGE-A12
Pembrolizumab
Uza-cel

Investigative Methodologies in Mage A4 156 163 Research

In Silico Prediction and Bioinformatic Screening of MAGE-A4 Epitopes

The journey to pinpointing immunogenic epitopes within a tumor-associated antigen like MAGE-A4 often begins with computational, or in silico, methods. These approaches leverage algorithms to predict which peptide fragments of a protein are likely to bind to Major Histocompatibility Complex (MHC) molecules, a crucial step for T-cell recognition. bmj.comnih.gov For MAGE-A4, various bioinformatics tools have been utilized to screen for potential cytotoxic T lymphocyte (CTL) epitopes. portlandpress.com

These prediction algorithms are founded on the principle that the binding of a peptide to an MHC molecule is the most selective step in the antigen presentation pathway. bmj.com By analyzing the amino acid sequence of the MAGE-A4 protein, these tools can forecast the binding affinities of different peptide fragments to specific human leukocyte antigen (HLA) alleles. bmj.comnih.gov For instance, a study successfully used in silico methods to predict HLA-A*0201-restricted CTL epitopes of MAGE-A4. researchgate.net This initial screening generates a manageable list of candidate peptides for further experimental validation.

Several web-based servers and algorithms, such as SYFPEITHI, BIMAS, and NetMHC, are commonly employed for this purpose. portlandpress.com These tools often provide a score, such as an IC50 value, where a lower value indicates a higher predicted binding affinity. nih.gov However, it's important to note that while these predictions are valuable for narrowing down candidates, they require experimental confirmation, as not all high-affinity binders will be naturally processed and presented or elicit a T-cell response. bmj.com In recent years, more comprehensive bioinformatic approaches have been developed that consider not only MHC binding but also other factors like proteasomal cleavage and transport associated with antigen processing (TAP). bmj.com

Table 1: Bioinformatic Tools for Epitope Prediction
Tool/ServerPrediction FocusKey OutputReference
IEDB (Immune Epitope Database and Analysis Resource)MHC class I and II binding predictionIC50 scores for peptide-MHC affinity nih.gov
SYFPEITHIPrediction of MHC class I and II ligandsBinding score based on anchor residues portlandpress.com
BIMASHLA peptide binding predictionEstimated half-time of dissociation portlandpress.com
NetMHCPrediction of peptide-MHC class I bindingPredicted binding affinity (IC50) portlandpress.com

In Vitro T-Cell Stimulation and Cytokine Release Assays for Antigen-Specific Response

Following the in silico identification of candidate epitopes, the next critical step is to determine if these peptides can elicit a T-cell response in vitro. This is primarily achieved through T-cell stimulation and cytokine release assays. nih.govpromab.com These assays involve co-culturing T-cells with antigen-presenting cells (APCs), such as dendritic cells (DCs), that have been loaded with the MAGE-A4 (156-163) peptide. google.comnih.gov

If the T-cells recognize the peptide presented by the APCs, they become activated and release various cytokines. The measurement of these cytokines serves as a key indicator of an antigen-specific immune response. promab.comexplicyte.com Commonly measured cytokines include interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-2). promab.comgoogle.comnih.gov

Several techniques are employed to quantify cytokine release. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to detect the number of cytokine-secreting cells. promab.com Another common method is the Enzyme-Linked Immunosorbent Assay (ELISA), which measures the concentration of cytokines in the cell culture supernatant. nih.govonclive.com Intracellular cytokine staining (ICS) followed by flow cytometry allows for the simultaneous identification of the phenotype of the responding T-cells and their cytokine production. promab.com For example, studies have shown that stimulation with MAGE-A4 peptides can lead to increased levels of IFN-γ and TNF-α, indicating the activation of T-cells. nih.gov

Table 2: Common Cytokine Release Assays
AssayPrinciplePrimary MeasurementReference
ELISpot (Enzyme-Linked Immunospot)Captures cytokines secreted by individual cells on a membrane.Number of cytokine-producing cells. promab.com
ELISA (Enzyme-Linked Immunosorbent Assay)Quantifies the concentration of a specific cytokine in a solution.Concentration of secreted cytokines. nih.govonclive.com
ICS (Intracellular Cytokine Staining)Detects cytokines retained within the cell using fluorescent antibodies.Percentage of cells producing a specific cytokine, often analyzed by flow cytometry. promab.com

Utilization of MHC Multimer and Tetramer Technology for T-Cell Identification and Characterization

To directly identify and quantify T-cells that are specific for the MAGE-A4 (156-163) epitope, researchers utilize MHC multimer technology, most notably MHC tetramers. nih.govmblbio.com This technology has revolutionized the study of antigen-specific T-cells. nih.gov An MHC tetramer is a complex of four identical peptide-MHC molecules linked to a fluorescently labeled streptavidin molecule. mblbio.com

The multivalent nature of the tetramer allows it to bind with high avidity to T-cell receptors (TCRs) that are specific for the MAGE-A4 (156-163) peptide presented by the corresponding HLA allele. mblbio.commiltenyibiotec.com This stable binding enables the direct visualization, enumeration, and phenotypic characterization of these rare, antigen-specific T-cells using flow cytometry. nih.govmblbio.com

MHC multimers, including dextramers which have a flexible backbone and can bind even low-affinity T-cells, are crucial for monitoring immune responses in patients undergoing T-cell therapies targeting MAGE-A4. immudex.com These reagents are available in various HLA allotypes, allowing for the study of T-cell responses in a diverse patient population. immudex.commiltenyibiotec.com By combining MHC tetramer staining with antibodies against other cell surface markers (e.g., CD8, CD4), researchers can gain detailed insights into the phenotype and function of MAGE-A4-specific T-cells. nih.govmblbio.com

Cell-Based Assays for Studying Antigen Presentation and T-Cell Activation Mechanisms

To gain a deeper understanding of the biological processes involved, a variety of cell-based assays are employed to study the presentation of the MAGE-A4 (156-163) epitope and the subsequent T-cell activation. These assays often involve co-culture systems where different cell types are brought together to mimic the interactions that occur in vivo. bpsbioscience.com

For instance, to confirm that the MAGE-A4 (156-163) peptide is naturally processed and presented by tumor cells, T-cells are co-cultured with tumor cell lines that endogenously express MAGE-A4 and the appropriate HLA molecule. google.com If the T-cells recognize and kill these tumor cells, it provides strong evidence of natural antigen presentation. google.com

Reporter cell lines are another valuable tool. These are engineered cell lines, often Jurkat T-cells, that express a TCR specific for the MAGE-A4 epitope and contain a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter, like NFAT. bpsbioscience.com When these reporter cells are activated by APCs presenting the MAGE-A4 peptide, they produce a measurable signal, providing a quantitative readout of T-cell activation. bpsbioscience.com Other cell-based assays can investigate the role of co-stimulatory molecules and the broader tumor microenvironment on the T-cell response to MAGE-A4. criver.com These assays are essential for preclinical evaluation of MAGE-A4 targeted immunotherapies. onclive.comtecelra-hcp.com

Compound and Gene Name Reference Table

NameType
MAGE-A4Gene/Protein
MAGE-A1Gene/Protein
MAGE-A3Gene/Protein
MAGE-A10Gene/Protein
MAGE-A12Gene/Protein
NY-ESO-1Gene/Protein
HLA-A02:01Gene/Protein
HLA-B3701Gene/Protein
HLA-DPB1*04Gene/Protein
HLA-DRGene/Protein
HLA-DQGene/Protein
CD8Protein
CD4Protein
CD137Protein
Interferon-gamma (IFN-γ)Protein
Tumor necrosis factor-alpha (TNF-α)Protein
Interleukin-2 (IL-2)Protein
GVYDGREHTVPeptide
SESLKMIFPeptide
EVDPASNTYPeptide
NYKRCFPVIPeptide

Broader Biological Roles of Mage A4 in Cellular Processes Beyond Direct Immunogenicity

MAGE-A4 Influence on Cell Cycle Regulation and Apoptosis Pathways

MAGE-A4 has been shown to influence cell cycle progression and apoptosis, though its exact role can be context-dependent. nih.govspandidos-publications.comaacrjournals.org Overexpression of MAGE-A4 in normal oral keratinocytes has been demonstrated to promote cell growth by inhibiting cell cycle arrest in the G1 phase. nih.gov This allows cells to bypass normal checkpoints that would halt proliferation.

Furthermore, MAGE-A4 can confer resistance to apoptosis. spandidos-publications.com In the same oral keratinocyte model, MAGE-A4 expression was found to block apoptosis induced by G418, a substance that can trigger p53-dependent cell death. nih.govspandidos-publications.com This anti-apoptotic effect is associated with the repression of BAX and CDKN1A, two downstream targets of the tumor suppressor p53. nih.govspandidos-publications.com By inhibiting these key effectors of apoptosis, MAGE-A4 helps cancer cells to survive. nih.govnih.gov

However, some studies have reported a pro-apoptotic role for MAGE-A4. For instance, overexpression of MAGE-A4 in human embryonic kidney (HEK293) cells led to an increase in apoptosis, and silencing MAGE-A4 in a lung cancer cell line reduced apoptosis. aacrjournals.org Additionally, a C-terminal fragment of MAGE-A4 has been shown to induce both p53-dependent and -independent apoptosis. scispace.com This fragment was found to increase p53 protein levels while decreasing the levels of p21, a key cell cycle inhibitor. scispace.com Under conditions of DNA damage, a C-terminal fragment of MAGEA4, MAGEA4ΔN1, can be produced, which enhances p53 stability and activity, thereby promoting apoptosis over cell cycle arrest. nih.gov This dual functionality suggests that the impact of MAGE-A4 on cell fate may be determined by cellular context, interacting partners, and post-translational modifications. nih.govspandidos-publications.com

Table 1: Influence of MAGE-A4 on Cell Cycle and Apoptosis

Cellular Process Observed Effect of MAGE-A4 Mechanism Cell Type/Context Citation(s)
Cell Cycle Inhibition of G1 phase arrest Promotes cell growth Normal oral keratinocytes nih.gov
Apoptosis Inhibition of apoptosis Repression of p53 targets BAX and CDKN1A Normal oral keratinocytes nih.govspandidos-publications.com
Apoptosis Promotion of apoptosis Increased caspase-3 activity Human embryonic kidney (HEK293) cells aacrjournals.org
Apoptosis Promotion of apoptosis C-terminal fragment increases p53 levels and decreases p21 levels - nih.govscispace.com

MAGE-A4 Involvement in DNA Damage Repair Mechanisms

MAGE-A4 plays a significant role in the cellular response to DNA damage, primarily by modulating DNA damage repair pathways to enhance cancer cell survival. nih.govnih.gov It interacts with and stabilizes the E3 ubiquitin ligase RAD18. nih.govembopress.org RAD18 is a crucial component of the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. nih.govembopress.orgresearchgate.net

By stabilizing RAD18, MAGE-A4 enhances its activity, which in turn promotes the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA). nih.govembopress.org This modification serves as a signal to recruit specialized Y-family DNA polymerases that can synthesize DNA across damaged templates. nih.govresearchgate.net This allows cancer cells to continue replicating their DNA even in the presence of damage, thus promoting their survival and contributing to genomic instability. nih.govembopress.org MAGE-A4 protects RAD18 from autoubiquitination and subsequent degradation. embopress.org This stabilization of RAD18 is thought to increase tolerance to DNA damage and replicative stress, thereby driving tumor progression. embopress.org

MAGE-A4 Protein-Protein Interactions and Transcriptional Regulation

MAGE-A4 exerts its biological functions through a network of protein-protein interactions and by participating in the regulation of gene transcription. nih.govnih.gov

Key interacting partners of MAGE-A4 include:

p53: MAGE-A proteins can act as corepressors of the tumor suppressor p53. scispace.com MAGE-A2, a close relative of MAGE-A4, has been shown to interact with the DNA binding domain of p53, inhibiting its ability to bind to the promoters of its target genes and thus repressing their transcription. scispace.com

TRIM28 (KAP1): MAGE-A4 can form a complex with the E3 ubiquitin ligase TRIM28. nih.govresearchgate.net This interaction can accelerate tumor development by promoting the degradation of p53. nih.govresearchgate.net

Miz-1: The C-terminal region of MAGE-A4 interacts with the transcription factor Miz-1. nih.govscispace.com This interaction inhibits the ability of Miz-1 to activate the transcription of the cell cycle inhibitor p21, which can lead to the induction of apoptosis. scispace.com

RAD18: As mentioned previously, MAGE-A4 binds to and stabilizes the E3 ubiquitin ligase RAD18, which is crucial for DNA damage tolerance. nih.govembopress.org

Gankyrin: MAGE-A4 can bind to the oncoprotein Gankyrin and suppress its oncogenic activity. spandidos-publications.commdpi.com

Through these interactions, MAGE-A4 can modulate the activity of key transcription factors and signaling pathways, ultimately influencing cell fate decisions. nih.govscispace.com For example, the transcription factors TWIST1 and BORIS have been identified as upstream regulators that can promote the expression of MAGE-A4. nih.govresearchgate.net

Table 2: Key Protein-Protein Interactions of MAGE-A4

Interacting Protein Function of Interacting Protein Consequence of Interaction with MAGE-A4 Reference(s)
p53 Tumor suppressor, transcription factor Repression of p53 transcriptional activity scispace.com
TRIM28 (KAP1) E3 ubiquitin ligase, transcriptional corepressor Promotes p53 degradation, accelerates tumor development nih.govresearchgate.net
Miz-1 Transcription factor Inhibition of p21 transcription, induction of apoptosis nih.govscispace.com
RAD18 E3 ubiquitin ligase, DNA damage response Stabilization of RAD18, activation of translesion synthesis nih.govembopress.org
Gankyrin Oncoprotein Suppression of Gankyrin's oncogenic activity spandidos-publications.commdpi.com

Correlation of MAGE-A4 Expression with Basic Tumor Characteristics and Prognostic Markers

The expression of MAGE-A4 is also being explored as a potential biomarker for patient stratification and as a target for immunotherapy. nih.govtcrtcell.com The co-expression of MAGE-A4 and MHC class I molecules in tumor cells has been suggested as a potential prognostic marker for the efficacy of MAGE-A4-targeted immunotherapies. nih.gov

Table 3: MAGE-A4 Expression and Prognosis in Various Cancers

Cancer Type Correlation with Tumor Characteristics Prognostic Significance Citation(s)
Esophageal Squamous Cell Carcinoma Higher expression in tumor vs. non-tumor tissue, associated with lymph node metastasis Poor overall survival in early stages dovepress.com
Serous Ovarian Carcinoma Correlates with degree of malignancy Independent predictor of poor survival aacrjournals.org
Non-Small Cell Lung Cancer (NSCLC) Associated with loss of tumor suppressor PTEN Negative correlation with 5-year overall survival nih.govbiorxiv.org
Breast Cancer Higher positivity in triple-negative subtype Unfavorable prognosis, lower overall and recurrence-free survival nih.gov
Hepatocellular Carcinoma Positive correlation with elevated serum AFP, advanced tumor stage, and high Ki-67 Associated with malignant phenotype and progression nih.gov

Advanced Research Perspectives and Unexplored Areas

Discovery and Characterization of Novel MAGE-A4-Derived Immunogenic Peptides

The identification of immunogenic peptides derived from tumor-associated antigens like MAGE-A4 is a cornerstone of developing targeted cancer immunotherapies. The peptide corresponding to amino acids 156-163 of the MAGE-A4 protein, with the sequence SESLKMIF, has been identified as a significant epitope recognized by cytolytic T lymphocytes (CTLs). google.comnih.gov

The discovery process for such peptides often involves a multi-pronged approach. Initially, predictive algorithms are used to identify potential HLA-binding peptides within the full-length MAGE-A4 protein sequence. nih.govgoogle.com These predictions are then validated through a series of in vitro and in vivo experiments. For instance, the immunogenicity of the MAGE-A4 (156-163) peptide was confirmed by its ability to be recognized by a CTL clone when presented by the HLA-B3701 molecule. google.comnih.gov Further studies demonstrated that tumor cells expressing MAGE-A4 and transfected with HLA-B3701 were indeed recognized by this CTL clone, indicating that the peptide is naturally processed and presented by tumor cells. google.comnih.gov

Beyond MAGE-A4 (156-163), researchers have identified other immunogenic peptides from the MAGE-A4 protein, each restricted by different HLA alleles. This broadens the potential patient population that could benefit from MAGE-A4-targeted therapies. nih.gov The characterization of these novel peptides involves assessing their binding affinity and the stability of the peptide-HLA complex, as well as their capacity to induce peptide-specific CTLs both in laboratory settings and in living organisms. nih.gov

Table 1: Identified Immunogenic Peptides from MAGE-A4

Peptide SequenceAmino Acid PositionHLA Restriction
SESLKMIF156-163HLA-B3701
GVYDGREHTV230-239HLA-A02:01
NYKRCFPVI143-151HLA-A24:02
EVDPASNTY169-177HLA-A1
FLWGPRALANot specifiedHLA-A02:01

Fundamental Mechanisms of T-Cell Cross-Reactivity with MAGE-A4 Epitopes

A critical aspect of developing safe and effective T-cell-based immunotherapies is understanding and mitigating the risk of T-cell cross-reactivity. This phenomenon occurs when a T-cell receptor (TCR) recognizes not only its intended target peptide-MHC complex but also other, often unrelated, peptides presented by either the same or different HLA molecules. nih.gov Such off-target recognition can lead to toxicity against healthy tissues. nih.govresearchgate.net

Research into T-cell cross-reactivity with MAGE-A4 epitopes involves several key strategies. One approach is the stringent preclinical testing of engineered TCRs against a wide array of normal human cells and cell lines to identify any potential off-target reactions. nih.gov For example, a developmental T-cell therapy, ADP-A2M4, which targets an HLA-A2-restricted MAGE-A4 peptide, underwent extensive screening and showed limited cross-reactivity. nih.gov

Furthermore, molecular techniques are employed to map the potential repertoire of peptides that an affinity-enhanced TCR can recognize. nih.gov This involves identifying homologous peptides from other proteins, including other members of the MAGE family, and testing the TCR's reactivity against them. nih.gov Studies have shown that some engineered TCRs targeting MAGE-A4 can exhibit cross-reactivity with homologous peptides from other MAGE proteins, such as MAGE-A8 and MAGE-B2. nih.gov However, the clinical significance of such cross-reactivity is carefully evaluated based on the expression patterns of these other MAGE proteins in normal tissues. nih.gov

Computational tools and in silico analyses are also becoming increasingly important in predicting potential cross-reactivity, helping to guide the design of safer and more specific TCRs. mdpi.com

Development of Advanced Research Tools for MAGE-A4 Immunobiology Studies

The advancement of research into MAGE-A4 immunobiology is heavily reliant on the development of sophisticated research tools. These tools are essential for discovering new epitopes, characterizing T-cell responses, and evaluating the efficacy and safety of novel immunotherapies.

A variety of tools are currently available to researchers in this field:

Recombinant Proteins and Antibodies: High-purity recombinant MAGE-A4 proteins and specific monoclonal antibodies are fundamental for a range of applications, including ELISAs to detect anti-MAGE-A4 antibodies in patient sera and immunohistochemistry (IHC) to assess MAGE-A4 expression in tumor tissues. origene.comcusabio.com

Peptide-MHC (pMHC) Multimers: Tools like MHC MACSimers, which are fluorescently labeled pMHC multimers, allow for the reliable detection, characterization, and isolation of antigen-specific T cells using flow cytometry. miltenyibiotec.com These are crucial for monitoring immune responses in patients undergoing T-cell therapy. miltenyibiotec.com

Cell-Based Assays: In vitro assays using T-cell clones and target cells pulsed with specific peptides or transfected with the MAGE-A4 gene are used to assess T-cell activation, cytokine release, and cytotoxicity. nih.govaacrjournals.org

In Vivo Models: HLA-transgenic mouse models are utilized to study the in vivo immunogenicity of MAGE-A4 peptides and the efficacy of vaccine candidates. nih.gov

Diagnostic Tools: The development of FDA-approved diagnostic tools, such as the MAGE-A4 IHC 1F9 pharmDx, is critical for identifying patients eligible for MAGE-A4-targeted therapies by detecting MAGE-A4 expression in tumor tissue. pathologyinpractice.comagilent.com

TCR and CAR Engineering Platforms: Advanced platforms for engineering T-cell receptors (TCRs) and chimeric antigen receptors (CARs) are pivotal for developing next-generation T-cell therapies with enhanced affinity and specificity for MAGE-A4 epitopes. bmj.comresearchgate.net

Q & A

Q. How should researchers design initial experiments to investigate the biochemical properties of MAGE-4 (156-163)?

Begin with in vitro assays to evaluate binding affinity, stability, and interactions with known molecular targets. Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative analysis. Ensure experimental conditions (e.g., pH, temperature) mimic physiological environments. Replicate experiments with independent samples to confirm reproducibility .

Q. What methodological considerations are critical for synthesizing and characterizing MAGE-4 (156-163)?

Optimize synthesis protocols using solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. Validate purity via HPLC and mass spectrometry. Characterize secondary structures using circular dichroism (CD) spectroscopy. Document solvent systems and purification steps in detail to enable replication .

Q. How can researchers ensure data accuracy when analyzing MAGE-4 (156-163) in cellular models?

Employ rigorous controls, including negative controls (e.g., scrambled peptides) and positive controls (e.g., known ligands). Use high-content imaging or flow cytometry to quantify cellular responses. Apply statistical tests (e.g., t-tests) to assess significance, and report effect sizes with confidence intervals .

Q. What strategies are recommended for conducting a literature review on MAGE-4 (156-163)?

Use advanced search operators in databases like PubMed or Web of Science (e.g., "MAGE-4 (156-163)" AND (structure OR function)). Filter results by publication date (last 5–10 years) and study type (e.g., experimental, review). Cross-reference citations in seminal papers to identify foundational studies .

Q. How should researchers select appropriate cell lines or animal models for MAGE-4 (156-163) studies?

Prioritize models expressing endogenous MAGE-4 or its homologs. Validate target expression via qPCR or Western blot. For in vivo studies, justify sample sizes using power analysis and adhere to ethical guidelines for genetic modification .

Advanced Research Questions

Q. How can contradictory findings in MAGE-4 (156-163) studies be systematically resolved?

Perform meta-analyses to quantify heterogeneity across studies. Investigate variables like peptide concentration, assay sensitivity, or model specificity. Validate conflicting results through independent replication and orthogonal methodologies (e.g., NMR vs. SPR) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in MAGE-4 (156-163) experiments?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc tests for multi-group comparisons. Incorporate Bayesian statistics to account for prior knowledge in parameter estimation .

Q. How can multi-omics approaches enhance understanding of MAGE-4 (156-163) signaling pathways?

Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic data to map pathway interactions. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate candidate nodes via CRISPR-Cas9 knockout or siRNA silencing .

Q. What experimental designs are optimal for studying post-translational modifications (PTMs) of MAGE-4 (156-163)?

Employ enrichment strategies (e.g., immunoprecipitation with PTM-specific antibodies) followed by mass spectrometry. Use stable isotope labeling (SILAC) for quantitative PTM profiling. Compare wild-type and mutant peptides to identify modification-dependent functional changes .

Q. How can researchers address challenges in translating MAGE-4 (156-163) findings to preclinical models?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess bioavailability and biodistribution. Use humanized mouse models or patient-derived xenografts (PDXs) for translational relevance. Validate therapeutic potential through combination studies with standard-of-care agents .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration) and share raw data in public repositories (e.g., Zenodo) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional approval for human tissue use .
  • Interdisciplinary Collaboration : Partner with computational biologists for machine learning-driven peptide design or chemists for structural optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.